molecular formula C16H32AlO2 B148219 Aluminum palmitate CAS No. 555-35-1

Aluminum palmitate

Cat. No.: B148219
CAS No.: 555-35-1
M. Wt: 283.41 g/mol
InChI Key: RGAXDXKVSRGKQE-UHFFFAOYSA-N
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Description

Aluminum palmitate, also known as this compound, is a compound formed by the reaction of hexadecanoic acid (palmitic acid) with aluminum. It is a white solid that is insoluble in water but soluble in organic solvents like toluene. This compound is used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, emulsifier, and thickening agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminum palmitate, can be synthesized through a reaction between sodium palmitate and aluminum sulfate. The reaction involves the following steps:

Industrial Production Methods

In industrial settings, the production of hexadecanoic acid, aluminum salt, follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reactants and solvents is essential to avoid contamination and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Aluminum palmitate, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aluminum palmitate, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexadecanoic acid, aluminum salt, involves its interaction with cell membranes and proteins. The aluminum ion can bind to various molecular targets, altering their structure and function. This binding can affect cellular signaling pathways, leading to changes in cellular behavior. The compound’s ability to form stable complexes with other molecules also contributes to its effectiveness in various applications .

Comparison with Similar Compounds

Aluminum palmitate, can be compared with other similar compounds such as:

Conclusion

This compound, is a versatile compound with a wide range of applications in various fields. Its unique properties and reactivity make it valuable in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing processes.

Properties

CAS No.

555-35-1

Molecular Formula

C16H32AlO2

Molecular Weight

283.41 g/mol

IUPAC Name

aluminum;hexadecanoate

InChI

InChI=1S/C16H32O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);

InChI Key

RGAXDXKVSRGKQE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Al+3]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.[Al]

Color/Form

White to yellow mass or powder

101012-91-3
555-35-1

physical_description

White to yellow solid;  [Merck Index] Light silvery-white odorless solid;  Insoluble in water;  [MSDSonline]

shelf_life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

solubility

Soluble in petroleum ether, ethanol, benzene
Practically insoluble in water or alcohol;  when fresh, dissolves in petroleum ether or oil turpentine
INSOL IN ACETONE

Synonyms

Hexadecanoic acid. aluminum salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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